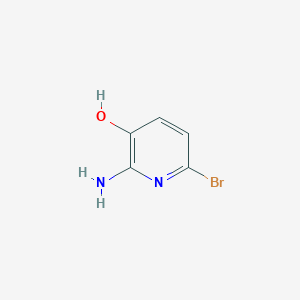

2-Amino-6-bromopyridin-3-OL

Descripción

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds that have become indispensable in numerous scientific fields. numberanalytics.com Their unique chemical and electronic properties make them crucial building blocks for a vast range of applications. numberanalytics.comnih.gov In medicinal chemistry, pyridine scaffolds are integral to the development of new drugs, with their presence noted in a significant number of FDA-approved pharmaceuticals. researchgate.netrsc.org The pyridine ring can enhance the solubility and bioavailability of less soluble compounds, a desirable trait in drug discovery. enpress-publisher.comresearchgate.net Pyridine derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. researchgate.netnih.govtandfonline.com

Beyond pharmaceuticals, pyridine derivatives are vital in materials science for creating functional materials like polymers and dyes. numberanalytics.comnumberanalytics.combiosynce.com They also play a significant role in the agrochemical industry as key components in pesticides and herbicides. biosynce.combiosynce.com The versatility of the pyridine scaffold allows for extensive functionalization, making it a valuable tool for synthetic chemists in creating complex molecules with tailored properties. enpress-publisher.comresearchgate.net

Historical Context of Halogenated Aminopyridinols in Research

The introduction of halogen atoms into organic molecules has been a long-standing strategy in chemical research to modulate their physical, chemical, and biological properties. nih.gov The history of halogenated aminopyridinols is intertwined with the broader development of pyridine chemistry. Early work in the 20th century focused on the synthesis and reactivity of various substituted pyridines. vdoc.pub The deliberate incorporation of halogens, such as bromine, into the aminopyridinol framework allows for further synthetic manipulations, particularly in cross-coupling reactions, which have become a cornerstone of modern organic synthesis. mdpi.com

The presence of both an amino and a hydroxyl group, in addition to a halogen, on the pyridine ring creates a multifunctional scaffold. This arrangement offers multiple reaction sites, enabling chemists to build complex molecular architectures. Research into halogenated aminopyridinols has been driven by the desire to create novel compounds with specific biological activities or material properties. The ability of the halogen atom to participate in halogen bonding has also become a topic of interest in crystal engineering, influencing the solid-state structures of these compounds. mdpi.comnih.gov

Overview of 2-Amino-6-bromopyridin-3-OL as a Research Target

This compound is a disubstituted pyridine that has garnered attention as a valuable building block in synthetic chemistry. chemicalbook.comnih.gov Its structure, featuring an amino group, a bromine atom, and a hydroxyl group on the pyridine core, makes it a versatile reagent for the preparation of more complex heterocyclic compounds. chemicalbook.comalfa-chemistry.comchemscene.com The bromine atom, in particular, serves as a handle for introducing various substituents through cross-coupling reactions. This has been exploited in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The compound is also known by other names such as 2-Amino-6-bromo-3-hydroxypyridine. alfa-chemistry.com

Propiedades

IUPAC Name |

2-amino-6-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRWVRYNUHTJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717116 | |

| Record name | 2-Amino-6-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934758-27-7 | |

| Record name | 2-Amino-6-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-bromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 6 Bromopyridin 3 Ol

Established Synthetic Routes and Chemical Transformations

Established routes to 2-Amino-6-bromopyridin-3-ol and its analogs rely on carefully orchestrated sequences of reactions to install the amino, bromo, and hydroxyl functional groups with correct regioselectivity.

Functionalizing a pyridine (B92270) core is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. georgiasouthern.edunih.gov Therefore, synthetic routes often start with pre-functionalized pyridines and employ nucleophilic substitution or directed functionalization strategies.

The introduction of amino and halogen groups onto a pyridine ring requires specific methodologies to control the position of substitution.

One effective strategy for amination involves the reduction of a nitro group that is already positioned on a functionalized pyridine ring. A direct precursor, 6-bromo-2-nitropyridin-3-ol, can be converted to the target compound through reduction. This reaction is typically carried out using a reducing agent like iron powder in the presence of an acid promoter such as ammonium (B1175870) chloride.

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 6-bromo-2-nitropyridin-3-ol | Iron powder, Ammonium chloride | Ethanol (B145695)/Water | 75°C | 2 hours | ~97% |

This table presents a reported method for the synthesis of this compound.

Alternatively, the 2-amino group can be introduced onto a 3-hydroxypyridine (B118123) ring using the Chichibabin reaction, which employs sodium amide in a solvent like xylene at elevated temperatures. Subsequent bromination of the resulting 2-amino-3-hydroxypyridine (B21099) presents a challenge in regioselectivity. Direct bromination of 3-aminopyridine, for instance, can lead to a mixture of 2-bromo and 2,6-dibromo products. rsc.org To achieve selective bromination at the 6-position, a multi-step sequence involving protection of the existing functional groups is often necessary. A common strategy involves the cyclization of the 2-amino and 3-hydroxy groups to form an oxazolopyridine intermediate, which then directs bromination before being hydrolyzed to reveal the final product. google.com

Directly introducing a hydroxyl group at the C-3 position of the pyridine ring is a non-trivial synthetic step. nih.gov A common industrial approach is the nucleophilic substitution of a halogen atom. For instance, 3-hydroxypyridine can be prepared by heating 3-chloropyridine (B48278) with a basic hydroxide (B78521), such as sodium hydroxide, in a high-boiling solvent like propylene (B89431) glycol. google.com

Another pathway involves the selective hydrolysis of a polyhalogenated pyridine. In a patented process, 2-amino-3-hydroxy-5-bromopyridine is produced by the selective hydrolysis of 2-amino-3,5-dibromopyridine. justia.com This reaction is performed in an autoclave at high temperatures (e.g., 170°C) using a strong base like potassium hydroxide, often with a copper powder catalyst. justia.com This demonstrates that a halogen at the 3-position can be selectively replaced by a hydroxyl group, providing a route to the required 3-hydroxy functionality on an already substituted ring. justia.com

Constructing the pyridine ring from non-pyridine precursors is a powerful alternative that allows for the incorporation of desired substituents from the outset. These methods often involve cyclocondensation or cycloaddition reactions followed by subsequent chemical transformations.

Ring-forming strategies provide a versatile entry to complex pyridines. The Kondrat'eva pyridine synthesis, a hetero-Diels-Alder reaction, is particularly effective for preparing 3-hydroxypyridines. atlanchimpharma.comclockss.org This reaction involves the [4+2] cycloaddition of an oxazole (B20620) (acting as the azadiene) with a dienophile, such as an alkene or alkyne. researchgate.netnih.gov The resulting bicyclic intermediate readily aromatizes, often with the elimination of a small molecule like ethanol or water, to yield the substituted 3-hydroxypyridine core. clockss.org This method is highly valued as it builds the key structural feature of the target molecule in a single step. researchgate.net

Another important cyclization approach starts with furan (B31954) derivatives. A patented process describes the synthesis of 2-amino-3-hydroxypyridine from furan-2-carboxylic acid esters or amides. google.com The reaction involves heating the furan precursor with ammonia (B1221849) in a polar, amide-containing solvent like hexametapol at high temperatures and pressures. google.com An acid catalyst, such as ammonium chloride or ammonium bromide, is also required. google.com

| Furan Precursor | Solvent | Catalyst | Temperature | Yield |

| Furan-2-carboxylic acid ethyl ester | Hexametapol | Ammonium chloride | 230°C | ~50% |

| Furan-2-carboxylic acid amide | Hexametapol | Ammonium chloride | 230°C | ~60% |

This table summarizes conditions for the synthesis of 2-amino-3-hydroxypyridine from furan precursors as described in patent literature. google.com

Finally, cyclization and subsequent hydrolysis can be employed as a protecting group strategy during the functionalization of the pyridine ring. For example, reacting 2-amino-3-hydroxypyridine with reagents like N,N'-carbonyldiimidazole (CDI) forms a stable 3H-oxazolo[4,5-b]pyridin-2-one intermediate. google.com This protects the reactive amino and hydroxyl groups, allowing for other reactions, such as bromination, to occur elsewhere on the ring. The protecting group is then removed by hydrolysis with a base like sodium hydroxide to regenerate the 2-amino and 3-hydroxy functionalities. google.com

The Hofmann degradation, or Hofmann rearrangement, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgresearchgate.net This reaction offers a potential pathway to introduce the 2-amino group onto a pre-functionalized pyridine ring.

The proposed synthetic route would begin with a 6-bromo-3-hydroxypyridine-2-carboxamide precursor. This amide, when treated with bromine and a strong base like sodium hydroxide, would initiate the Hofmann degradation. wikipedia.org The mechanism involves the formation of an N-bromoamide intermediate, which is deprotonated by the base. wikipedia.org This is followed by a rearrangement where the pyridyl group migrates from the carbonyl carbon to the nitrogen atom, leading to the expulsion of the bromide ion and the formation of an isocyanate intermediate. wikipedia.org This isocyanate is then hydrolyzed in the aqueous solution to a carbamic acid, which spontaneously decarboxylates to yield the final product, this compound. wikipedia.org While this specific application is hypothetical, the Hofmann reaction is known to be applicable to heterocyclic amides, making it a viable synthetic strategy. researchgate.netrsc.org

Regioselective Synthesis of this compound

The regioselective synthesis of this compound can be effectively achieved through the reduction of a nitro-substituted precursor. A common and high-yielding method involves the chemical reduction of 6-bromo-2-nitropyridin-3-ol. chemicalbook.com This process selectively converts the nitro group (-NO2) to an amino group (-NH2) without affecting the bromo and hydroxyl functionalities already present on the pyridine ring.

The reaction is typically carried out using iron powder in the presence of an acid or a salt like ammonium chloride, with a solvent mixture such as ethanol and water. chemicalbook.com The mixture is heated to facilitate the reaction, which results in the formation of a black suspension. chemicalbook.com Upon completion, the solid iron impurities are removed by filtration, and the product is isolated from the filtrate. This method has been reported to produce this compound in a high yield of approximately 96.55%. chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-bromo-2-nitropyridin-3-ol | Iron powder, Ammonium chloride | Ethanol/Water | 75°C, 2 hours | This compound | 96.55% | chemicalbook.com |

Emerging Synthetic Techniques

Advances in synthetic chemistry are providing new avenues for the creation of complex pyridine derivatives. These emerging techniques offer potential for more efficient, sustainable, and selective syntheses of pyridinols and related compounds.

Biocatalytic Approaches to Pyridinols

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering advantages in terms of sustainability and selectivity. mdpi.com

Whole-cell biocatalysis is a cost-effective approach as it eliminates the need for expensive enzyme isolation and cofactor regeneration. researchgate.netnih.gov Recombinant microbial cells can be engineered to express specific enzymes for desired reactions. For instance, a one-pot biocatalytic process using recombinant whole cells has been demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org Similarly, biocatalysts co-expressing carboxylic acid reductase and ω-transaminase have been used to synthesize 3-(Aminomethyl) pyridine in high yields. researchgate.net These systems are often suitable for synthesizing various aromatic and heterocyclic primary amines, showcasing the versatility of whole-cell biotransformations in pyridine functionalization. researchgate.net

Specific enzymes, particularly monooxygenases, are capable of directly hydroxylating the pyridine ring. Flavoprotein monooxygenases catalyze a variety of reactions, including the hydroxylation of aromatic substrates. asm.org For example, 6-hydroxy-3-succinoyl-pyridine (HSP) monooxygenase (HspB) from Pseudomonas putida facilitates the hydroxylation of the pyridine ring in the nicotine (B1678760) degradation pathway. asm.org Another example is 4-hydroxypyridine-3-hydroxylase from an Agrobacterium species, which converts 4-hydroxypyridine (B47283) to pyridine-3,4-diol. nih.gov This enzyme is highly specific for its substrate and requires a cofactor like FAD for its activity. nih.gov Such enzymes represent powerful tools for the regioselective synthesis of pyridinols.

| Approach | Biocatalyst | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Whole-Cell Biotransformation | Recombinant Microbial Cells | 2,6-Lutidine | 2,6-bis(hydroxymethyl)pyridine | One-pot synthesis from a naturally occurring compound. | rsc.org |

| Enzyme-Mediated Hydroxylation | HspB Monooxygenase | 6-hydroxy-3-succinoyl-pyridine | 2,5-dihydroxypyridine | Catalyzes hydroxylation and C-C bond cleavage. | asm.org |

| Enzyme-Mediated Hydroxylation | 4-hydroxypyridine-3-hydroxylase | 4-hydroxypyridine | Pyridine-3,4-diol | Highly specific FAD-dependent mono-oxygenase. | nih.gov |

Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. In pyridine synthesis, these reactions are used for C-H activation and cross-coupling. For instance, palladium-catalyzed intramolecular C-H arylation of 2-quinolinecarboxyamide derivatives bearing a C-Br bond can produce fused nitrogen-containing heterocycles. beilstein-journals.org The use of palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand can significantly improve the yield of the cyclized product. beilstein-journals.org Furthermore, palladium catalysts facilitate the cross-coupling of pyridine N-oxides with various heterocycles and even nonactivated alkyl bromides, providing practical routes to functionalized pyridine derivatives. rsc.orgacs.org The Suzuki coupling, a palladium-catalyzed reaction between organoboron compounds and organic halides, is also widely used for creating highly substituted bipyridines. acs.org

Radical-Mediated Cyclization and Functionalization

Radical reactions offer unique pathways for the construction of cyclic and functionalized molecules under mild conditions. Manganese(III)-mediated radical cascade reactions of N-propargyl enamides with sodium sulfinates provide an efficient route to diverse polysubstituted pyridines and 1,2-dihydropyridines. acs.org Tin-free radical cyclizations, which avoid the use of toxic tin reagents, have been developed to synthesize nitrogen-containing rings fused to a pyridine nucleus. acs.org These methods often employ xanthates to generate radicals under mild conditions. acs.org Additionally, the emerging field of pyridine-boryl radical chemistry has enabled novel synthetic applications, including cascade reactions for the synthesis of indolizines. rsc.org This chemistry involves the generation of a pyridine-boryl radical which can participate in cycloaddition reactions. chemrxiv.org

Reaction Mechanism Elucidation for this compound Synthesis

The synthesis of a multi-substituted pyridine ring like this compound involves a sequence of carefully controlled reactions. The elucidation of the mechanisms governing these steps is critical for understanding reaction outcomes and improving synthetic efficiency.

Mechanistic Studies of Halogen-Amine Exchange

The introduction of an amino group onto a pyridine ring, particularly one already substituted with a halogen, typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In the context of synthesizing this compound, a potential pathway involves the reaction of a di-halogenated pyridine precursor, such as 2,6-dibromopyridine, with an ammonia equivalent.

The SNAr mechanism is generally a two-step process involving addition-elimination. The key steps are:

Nucleophilic Attack: The nucleophile (e.g., ammonia or an amine) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated for nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex or σ-complex.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group, which in this case would be a bromide ion.

Kinetic studies on the SNAr reactions of substituted pyridines with secondary amines have shown that the first step, the nucleophilic attack, is typically the rate-determining step. researchgate.net However, for reactions involving pyridinium (B92312) ions, the mechanism can be more complex, with the rate-controlling step sometimes being the deprotonation of the addition intermediate. nih.gov The reactivity order of halogens as leaving groups in SNAr reactions does not always follow a simple trend and can be influenced by the specific substrate and reaction conditions. nih.gov While the classic "element effect" for activated SNAr reactions often shows a leaving group order of F > Cl ≈ Br > I, this is not universally observed in pyridine systems. nih.gov

A ruthenium(II) catalyst has been shown to enable SNAr reactions on aminopyridines, where the amino group itself acts as the leaving group, by forming a transient η⁶-pyridine complex that activates the ring for nucleophilic attack. thieme-connect.de This demonstrates that transition metals can fundamentally alter the reactivity and mechanism of substitution on pyridine rings.

| Parameter | Influence on Halogen-Amine Exchange (SNAr) | Example / Observation |

| Pyridine Ring Activation | Electron-withdrawing groups (e.g., nitro groups, ring nitrogen) increase the electrophilicity of ring carbons, facilitating nucleophilic attack. | 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine (B154726) react readily with secondary amines. researchgate.net |

| Leaving Group | The nature of the halogen can affect the reaction rate. While fluorine is often the best leaving group in activated systems, the order can vary. nih.gov | In some N-methylpyridinium systems, the reactivity is similar for F, Cl, Br, and I, suggesting nucleophilic addition is not rate-controlling. nih.gov |

| Nucleophile | Stronger nucleophiles generally increase the reaction rate. The basicity of the amine can be a key factor. | Brønsted-type plots for reactions with secondary amines are linear, with βnuc values around 0.5, indicating a significant dependence on nucleophile basicity. researchgate.net |

| Catalysis | Transition metals can activate the pyridine ring towards substitution via π-coordination. | A Ruthenium(II) catalyst facilitates the amination of 2-aminopyridines by forming an η⁶-aminopyridine complex. thieme-connect.de |

Investigation of Hydroxylation Mechanism

Introducing a hydroxyl group at the C3 position of the pyridine ring is a significant challenge. Direct hydroxylation of pyridines often requires harsh conditions or directing groups. A sophisticated and selective method involves the photochemical rearrangement of a pyridine N-oxide precursor. nih.govacs.org

This "oxygen-walking" mechanism is proposed to proceed through several high-energy intermediates:

N-Oxide Formation: The synthesis begins with the oxidation of the pyridine nitrogen to form the corresponding pyridine N-oxide.

Photochemical Isomerization: Upon UV irradiation, the pyridine N-oxide (I) isomerizes to a highly strained oxaziridine (B8769555) intermediate (III). acs.org

Bond Cleavage and Recombination: The oxaziridine undergoes UV-induced homolytic cleavage of the N–O bond, creating a diradical intermediate (IIIa). Subsequent radical recombination forms a dearomatized epoxide intermediate (IV). acs.org

Rearrangement and Tautomerization: The epoxide can undergo a 6π electrocyclic ring expansion to a 1,3-oxazepine intermediate, which can then rearrange. This pathway ultimately leads to the migration of the oxygen atom from the nitrogen to the C3 position of the ring. A final tautomerization yields the stable 3-hydroxypyridine product. nih.govacs.org

Experimental evidence, including 18O labeling studies, supports an intramolecular oxygen atom migration mechanism, confirming that the oxygen atom in the final product is the same one from the initial N-oxide. nih.gov This photochemical strategy provides a powerful tool for accessing previously challenging C3-hydroxylated pyridines. acs.org Another approach involves the transition-metal-free hydroxylation and arylation of 2-fluoropyridine (B1216828) derivatives to selectively synthesize pyridyl pyridones and oxydipyridines. rsc.org

| Step | Intermediate | Key Transformation | Mechanistic Evidence |

| 1 | Pyridine N-Oxide | Oxidation of the pyridine nitrogen atom. | Starting material for the photochemical sequence. |

| 2 | Oxaziridine | Photochemical valence isomerization of the N-oxide. acs.org | Postulated intermediate based on photochemical studies of related N-oxides. |

| 3 | Diradical / Epoxide | N-O bond homolysis followed by radical recombination. acs.org | Plausible pathway to dearomatized, strained ring systems. |

| 4 | 1,3-Oxazepine | 6π electrocyclic ring expansion. acs.org | Analogous to norcaradiene-type rearrangements. |

| 5 | 3-Hydroxypyridine | Rearrangement and tautomerization. | 18O labeling confirms intramolecular oxygen migration. nih.gov |

Intramolecular Rearrangements during Synthesis

The synthesis of complex heterocyclic systems can sometimes be accompanied by unexpected intramolecular rearrangements. In pyridine chemistry, aza-semipinacol rearrangements have been identified as a novel pathway for skeletal transformations. researchgate.net This type of rearrangement involves the migration of a carbon group to an adjacent electron-deficient center, typically a carbocation stabilized by a nitrogen atom (an N-acyliminium ion).

While not definitively documented for the synthesis of this compound itself, the potential for such a rearrangement exists, especially if reaction conditions promote the formation of cationic intermediates. An aza-semipinacol-type rearrangement was observed in the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones, where a benzyl (B1604629) group transferred from the C6 to the C5 position of a dihydropyridinone ring. researchgate.net The driving force for this and similar rearrangements is the formation of a stable N-acyliminium cation. researchgate.net

Another example is the electrophile-induced dearomative semi-pinacol rearrangement of 4-(1′-hydroxycyclobutyl)pyridines to form spirocyclic dihydropyridines. nih.govacs.org This demonstrates that pyridine rings can be temporarily dearomatized to undergo skeletal changes. Intramolecular cyclization of 2-ethynylpyridine (B158538) N-imides to form 3-azaindolizine derivatives is another documented rearrangement pathway in pyridine chemistry. jst.go.jp

Chemical Reactivity and Derivatization of 2 Amino 6 Bromopyridin 3 Ol

Reactivity of Amine and Hydroxyl Functional Groups

The amino and hydroxyl groups are electron-donating groups that activate the pyridine (B92270) ring towards certain reactions. wikipedia.org Their inherent nucleophilicity and acidity also define a significant portion of the molecule's reactivity profile.

The amine and hydroxyl groups on the 2-Amino-6-bromopyridin-3-ol scaffold possess lone pairs of electrons, rendering them effective nucleophiles. Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by an alkyl or aryl group. msu.edu The primary amine group (-NH2) can readily participate in nucleophilic substitution reactions with various electrophiles. For instance, it can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. msu.edu This reactivity is fundamental for extending the molecular structure or for installing protecting groups during a multi-step synthesis.

Similarly, the hydroxyl group (-OH) can act as a nucleophile, particularly after deprotonation to its more reactive alkoxide form. This allows for reactions such as etherification (e.g., Williamson ether synthesis) or esterification, providing pathways to a diverse set of derivatives. The ability of these groups to act as nucleophiles is a cornerstone of their use in building more complex molecules. In the synthesis of pirinixic acid derivatives, for example, similar amine groups on a heterocyclic core readily engage in nucleophilic aromatic substitution to form C-N bonds. mdpi.com

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The pyridine ring itself is generally electron-deficient and less reactive towards electrophiles than benzene. However, the reactivity and regioselectivity of SEAr on the this compound ring are significantly influenced by the existing substituents.

The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions by donating electron density into the ring system through resonance. wikipedia.org Conversely, the bromine atom is a deactivating group but also an ortho, para-director. The pyridine nitrogen atom is strongly deactivating. The outcome of an electrophilic substitution reaction will therefore depend on the precise reaction conditions and the nature of the electrophile, resulting from a complex balance of these directing effects. Common SEAr reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Bromine Atom as a Leaving Group in Cross-Coupling Reactions

The bromine atom at the C-6 position is an excellent leaving group, making it a key handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for bond formation in modern organic synthesis. The bromine atom of this compound can be readily substituted using various palladium-based catalytic systems. This allows for the introduction of a wide array of functional groups.

Key palladium-catalyzed reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

These reactions typically proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation (for Suzuki) or other steps, and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.com The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Ar-Ar' (C-C) | Pd(PPh₃)₄, Na₂CO₃ |

| Heck Coupling | Alkene | Ar-C=C (C-C) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

| Sonogashira Coupling | Terminal Alkyne | Ar-C≡C (C-C) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig Amination | R₂NH | Ar-NR₂ (C-N) | Pd₂(dba)₃, BINAP, NaOtBu |

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are powerful methods for forming C-N bonds. nih.gov These reactions are often complementary to palladium-catalyzed methods and can be advantageous due to the lower cost and toxicity of copper. nih.gov In the context of this compound, the bromine atom can be displaced by various nitrogen nucleophiles, such as amines, amides, and heterocycles, in the presence of a copper catalyst.

Recent advancements have shown that using ligands like 1,2-diols or L-proline can promote these couplings under milder conditions and with unprotected functional groups. scispace.commdpi.com For instance, copper(I) iodide (CuI) is a common catalyst, often used with a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a polar aprotic solvent like DMSO. scispace.commdpi.com This methodology has been successfully applied to the amination of halopyridines containing unprotected amino and hydroxyl groups, demonstrating its robustness and applicability for substrates like this compound. scispace.comrsc.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI (10 mol%) | Ethylene Glycol | K₂CO₃ | - | 120 | scispace.com |

| CuI | L-proline | K₃PO₄ | DMSO | 100 | mdpi.com |

| Cu/Cu₂O | None | K₂CO₃ | 2-Ethoxyethanol | 130 | nih.gov |

Derivatization Strategies for Advanced Chemical Synthesis

The multiple reactive sites on this compound allow for sophisticated derivatization strategies to build complex molecular architectures. By selectively addressing the different functional groups, chemists can construct novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

A common strategy involves a multi-step sequence where each functional group is modified in a controlled manner:

Protection/Derivatization of Amine/Hydroxyl Groups: The amine or hydroxyl group can be protected (e.g., as a Boc-carbamate or silyl (B83357) ether) to prevent unwanted side reactions before proceeding with cross-coupling at the bromine position. Alternatively, these groups can be derivatized first, for example, through acylation of the amine. nih.gov

Cross-Coupling at the Bromine Position: With the other groups protected or derivatized, the bromine atom can be replaced using palladium or copper catalysis to install a new substituent, forming a key C-C or C-N bond.

Deprotection and Further Modification: Following the cross-coupling step, the protecting groups can be removed to reveal the original amine and hydroxyl functionalities, which can then be subjected to further reactions if desired.

This strategic approach enables the synthesis of diverse libraries of compounds from a single, versatile starting material. For example, the 6-aminopyridin-3-ol core, which is the parent structure of the title compound, has been used as a scaffold to create novel bicyclic pyridinols and hybrid molecules with potential anti-inflammatory and anticancer activities. nih.gov

Synthesis of Fused Heterocycles and Polycyclic Compounds

The adjacent amino and hydroxyl groups on the this compound scaffold make it a valuable precursor for the synthesis of various fused heterocyclic systems. The reactivity is analogous to that of other 2-aminopyridine (B139424) derivatives, which are widely used in the construction of bicyclic and polycyclic compounds. researchgate.netysu.am These reactions typically involve condensation with bifunctional electrophiles, leading to the formation of new rings fused to the parent pyridine core.

For instance, 2-aminopyridines are known to react with β-keto esters to form pyrido[1,2-a]pyrimidin-4-ones. ysu.am By analogy, this compound could be expected to undergo similar cyclocondensation reactions. The amino group would act as the initial nucleophile, attacking the keto group of the ester, followed by cyclization through the attack of the ring nitrogen onto the ester carbonyl. The hydroxyl group at the 3-position would influence the electronic properties and potentially participate in alternative reaction pathways or modify the properties of the resulting fused system.

Another general strategy for forming fused heterocycles involves the reaction of 2-amino-3-substituted pyridines with reagents like formamide (B127407) or carbon disulfide, which can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net The polyfunctional nature of this compound provides the necessary reactive sites for such transformations, enabling the construction of complex molecular architectures.

Table 1: Potential Fused Heterocycles from this compound Analogs

| Reagent Class | Resulting Fused System (General) | Reference Reaction |

|---|---|---|

| β-Keto Esters | Pyrido[1,2-a]pyrimidin-4-one | Condensation of 2-aminopyridines with β-keto esters. ysu.am |

| Diethyl Malonate | Pyrido[1,2-a]pyrimidine-2,4-dione | Reaction of 2-aminopyridines in the presence of polyphosphoric acid. ysu.am |

| Formamide | Pyrido[2,3-d]pyrimidine | Intramolecular cyclization of 2-amino-3-cyanopyridines. researchgate.net |

| Isothiocyanates | Pyrido[2,3-d]pyrimidine-2-thione | Cyclization of 2-aminopyridines with isothiocyanates. |

Formation of Schiff Bases and Metal Complexes

The primary amino group of this compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases, which contain an azomethine or imine (-C=N-) group. ekb.eg This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands are highly versatile. The presence of the adjacent hydroxyl group and the pyridine ring nitrogen allows these ligands to act as tridentate chelating agents for a wide variety of metal ions. researchgate.netresearchgate.net

The general synthesis involves refluxing equimolar amounts of this compound and a suitable carbonyl compound in a solvent like ethanol (B145695) or methanol. oiccpress.com The resulting Schiff base ligand can then be reacted with metal salts (e.g., chlorides or nitrates) to form stable coordination complexes. researchgate.netnih.gov The geometry and properties of the metal complex are influenced by the nature of the metal ion and the substituent on the aldehyde or ketone precursor. researchgate.net

Studies on the parent compound, 2-amino-3-hydroxypyridine (B21099), have shown that it forms complexes with transition metals such as Co(II), Cu(II), Pd(II), Fe(III), and Ru(III). researchgate.net In these complexes, the ligand typically binds to the metal center through the deprotonated hydroxyl oxygen atom and the amino nitrogen atom. researchgate.net When a Schiff base is formed, chelation occurs via the phenolic oxygen and the imine nitrogen, creating a stable six-membered ring with the metal ion.

Table 2: Examples of Schiff Base Formation and Metal Complexation with Analogous Aminohydroxypyridines

| Carbonyl Compound | Metal Ion | Resulting Complex Type | Potential Chelating Atoms | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Al(III), Ga(III), In(III) | Tridentate Schiff base complexes | Phenolic-O, Imine-N, Pyridyl-N | researchgate.net |

| Pyridoxal | Cu(II), Ni(II) | Schiff base complexes | Phenolic-O, Imine-N, Hydroxymethyl-O | oiccpress.com |

| Various Aldehydes | Co(II), Cu(II), Pd(II) | Bidentate complexes (from parent amine) | Hydroxyl-O, Amino-N | researchgate.net |

| 2-Hydroxy Acetophenone | VO(II), Co(II) | Tridentate Schiff base complexes | Phenolic-O, Imine-N, Carbonyl-O (from Nicotinamide) | nih.gov |

Structural Modifications for Tunable Reactivity

The bromine atom at the C6 position of this compound is a key handle for structural diversification, enabling a range of modifications to tune the molecule's reactivity and properties. This position is susceptible to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

For example, the Suzuki coupling reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the bromopyridine with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net Similarly, the Buchwald-Hartwig amination can be used to replace the bromine atom with a variety of primary or secondary amines. These reactions are generally high-yielding and tolerate a wide range of functional groups, making them ideal for late-stage functionalization.

The ability to modify the C6 position is crucial for tuning the electronic properties of the pyridine ring. Introducing electron-donating groups (e.g., alkyl or alkoxy) would increase the electron density of the ring, potentially enhancing the nucleophilicity of the other positions. Conversely, adding electron-withdrawing groups (e.g., cyano or nitro) would decrease the electron density. This modulation of the electronic landscape can, in turn, affect the acidity of the hydroxyl group, the basicity of the amino group, and the coordination properties of the molecule when used as a ligand.

Table 3: Potential Structural Modifications via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product Class | Purpose/Effect |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 6-Aryl-2-aminopyridin-3-ol | Extend conjugation, modify electronic properties. researchgate.net |

| Sonogashira Coupling | Terminal alkyne | 6-Alkynyl-2-aminopyridin-3-ol | Introduce linear, rigid linkers. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 6-(Dialkyl)amino-2-aminopyridin-3-ol | Introduce strong electron-donating groups. |

| Stille Coupling | Organostannane | 6-Alkyl/Aryl-2-aminopyridin-3-ol | Form C-C bonds. |

| Heck Coupling | Alkene | 6-Alkenyl-2-aminopyridin-3-ol | Introduce vinyl groups. |

Applications in Medicinal Chemistry and Drug Discovery Research

2-Amino-6-bromopyridin-3-OL as a Privileged Scaffold

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting its substituents in a functionally relevant way. nih.gov The pyridine (B92270) ring, a core component of this compound, is widely recognized as an attractive and privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with significant biological profiles. nih.gov The utility of this compound lies in its potential as a foundational structure for creating libraries of compounds aimed at various therapeutic targets.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach begins by screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.gov Because of their low complexity, fragments can explore chemical space more effectively than larger, more complex molecules and often form high-quality interactions with the target protein. nih.govuzh.ch

This compound fits the profile of a useful fragment. Its molecular weight and structural simplicity align with the principles of FBDD, such as the "rule of three." The distinct functional groups—an amino group for hydrogen bonding, a hydroxyl group that can act as a hydrogen bond donor or acceptor, and a bromo group that can be used for further chemical elaboration or can participate in halogen bonding—make it a versatile starting point. researchgate.net Researchers can use this fragment as a seed molecule, growing it by adding other chemical moieties to enhance binding affinity and selectivity, ultimately developing a more potent drug candidate. sygnaturediscovery.comnih.gov

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to optimize lead compounds, improve their properties, or discover novel chemical entities with similar biological activity. researchgate.netnih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.govnih.gov Scaffold hopping is a more drastic modification where the central core of a molecule is replaced with a different chemical motif while preserving the original orientation of key binding groups. researchgate.netnih.gov

The 2-amino-3-hydroxypyridine (B21099) core of this compound can be used in such strategies. For example, medicinal chemists might replace a known active scaffold in a drug candidate with this pyridine-based structure to explore new intellectual property space or to overcome issues like poor metabolic stability. The bromine atom is particularly useful as a handle for synthetic modifications, allowing for the attachment of various other groups through cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships (SAR).

Development of Biologically Active Derivatives

The true value of this compound is demonstrated by the diverse biological activities of the derivatives synthesized from it. Its utility as a starting material has led to the development of compounds with potential applications in oncology, infectious diseases, and immunology.

The development of novel anti-cancer agents is a major focus of medicinal chemistry. Derivatives of substituted pyridines have shown significant promise in this area, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. mdpi.com

Tyrosine kinases are a class of enzymes that play a pivotal role in various cellular processes, including growth, differentiation, and survival. nih.gov The aberrant activity of tyrosine kinases like BCR-ABL is a hallmark of certain cancers, such as Chronic Myeloid Leukemia (CML). mdpi.com The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these diseases. mdpi.com Research has shown that pyridine-containing compounds can serve as effective scaffolds for TKIs. For instance, novel hybrid compounds incorporating a phenylaminopyrimidine moiety, a key feature of the TKI nilotinib, have been synthesized and evaluated for their ability to inhibit BCR-ABL. mdpi.com While not directly derived from this compound, these studies highlight the potential of substituted pyridine scaffolds in TKI design. The structural features of this compound make it a plausible starting point for synthesizing analogs that could fit into the ATP-binding pocket of kinases.

Furthermore, research into other pyridine derivatives has demonstrated their anti-cancer potential. For example, a series of (+)-nopinone-based 2-amino-3-cyanopyridines were synthesized and tested against lung (A549), gastric (MKN45), and breast (MCF7) cancer cell lines. researchgate.net The study found that derivatives containing bromo- or chloro-substituted benzene rings exhibited significant anticancer activity, underscoring the importance of halogen substitution in this class of compounds. researchgate.net Another study on 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives identified compounds with potent antiproliferative activity, with IC₅₀ values in the nanomolar range. nih.gov

| Compound | Target Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| (+)-Nopinone-based 2-amino-3-cyanopyridine (4f) | A549 (Lung Cancer) | 23.78 µmol/L | researchgate.net |

| (+)-Nopinone-based 2-amino-3-cyanopyridine (4f) | MKN45 (Gastric Cancer) | 67.61 µmol/L | researchgate.net |

| (+)-Nopinone-based 2-amino-3-cyanopyridine (4f) | MCF7 (Breast Cancer) | 53.87 µmol/L | researchgate.net |

| 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine | Various Cancer Cell Lines | 25 to 90 nM | nih.gov |

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial agents. Functionalized pyridines have been investigated for their antimicrobial properties. researchgate.net Studies on 2-amino-3-cyanopyridine derivatives have identified compounds with promising activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net

In one study, a series of 2-amino-3-cyanopyridines were evaluated, and a derivative with a N-benzyl substituent and halogen atoms showed significant antimicrobial effect, suggesting that halogen bonding may play an important role in its biological activity. researchgate.net Similarly, research on quinazolinone derivatives, some of which are synthesized from bromo-substituted precursors, has demonstrated high antibacterial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. mediresonline.orgmediresonline.org These findings indicate that the bromo-substituted aminopyridine scaffold present in this compound is a promising template for the development of new antibacterial drugs. The presence of a bromine atom can enhance the antimicrobial properties of flavonoid derivatives as well. nih.gov

The pyridine ring is a structural component of various compounds with antiviral activity. nih.gov For example, a series of novel 2-benzoxyl-phenylpyridine derivatives were found to exhibit strong antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These compounds were shown to target the early stages of viral replication, including RNA and protein synthesis. nih.gov

While direct antiviral or immunosuppressive studies on derivatives of this compound are not extensively documented in the provided context, the known antiviral activity of other substituted pyridines suggests this is a viable area for future research. The structural features of this compound provide a foundation for synthesizing new molecules to be tested against a range of viruses. Additionally, some aminopyridine derivatives have been investigated for their effects on inflammatory processes. For instance, an antioxidant analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, was shown to ameliorate experimental colitis in mice, indicating a potential role for such compounds in modulating immune responses. nih.gov

Kinase Hinge-Binding Motifs in Drug Design

The 2-aminopyridine (B139424) scaffold is a well-established hinge-binding motif in the design of protein kinase inhibitors. The hinge region of a kinase is a flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the kinase domain and is crucial for the binding of ATP. Small molecules that can mimic the hydrogen bonding interactions of the adenine portion of ATP with the hinge region can act as competitive inhibitors.

Derivatives of 2-aminopyridine are capable of forming one or more hydrogen bonds with the backbone of the hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. The amino group at the 2-position and the nitrogen atom within the pyridine ring can act as hydrogen bond donors and acceptors, respectively, a pattern that is complementary to the hydrogen bond donor and acceptor sites in the kinase hinge region. The specific compound, this compound, possesses an additional hydroxyl group at the 3-position which can also participate in hydrogen bonding interactions, potentially enhancing binding affinity and selectivity.

Research on aminopyridine-based kinase inhibitors has shown that modifications at the 2- and 6-positions of the pyridine ring can lead to the development of highly potent and selective inhibitors nih.gov. The bromine atom at the 6-position of this compound can serve as a synthetic handle for the introduction of various substituents to explore the structure-activity relationship and optimize the pharmacological properties of the molecule.

Glutamine Synthetase Inhibitors

While the primary focus of research on 2-aminopyridine derivatives has been on kinase inhibition, the structural motifs present in these compounds also suggest potential for other therapeutic targets. Glutamine synthetase (GS), an enzyme that plays a critical role in nitrogen metabolism by catalyzing the synthesis of glutamine from glutamate and ammonia (B1221849), is a target of interest for the development of novel antibacterial and anticancer agents.

Although direct studies on this compound as a glutamine synthetase inhibitor are not extensively reported, research on related heterocyclic compounds provides some insights. For instance, studies on 3-aminoimidazo[1,2-a]pyridines have identified them as inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS) nih.gov. These studies have highlighted the importance of substituents on the pyridine ring for inhibitory activity. The exploration of aminopyridine scaffolds, such as that of this compound, as potential GS inhibitors is an area for future investigation, given the therapeutic importance of this enzyme.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence the potency, selectivity, and pharmacokinetic properties of these compounds.

Influence of Substituents on Biological Activity

The influence of substituents on the biological activity of aminopyridine derivatives has been explored in the context of kinase inhibition. Key positions for modification on the this compound scaffold include:

The 3-hydroxyl group: This group can be etherified or esterified to alter the compound's polarity and its potential to form hydrogen bonds.

The 6-bromo position: The bromine atom is a versatile synthetic handle that can be replaced with a variety of functional groups through cross-coupling reactions. The introduction of aryl, heteroaryl, or alkyl groups at this position can explore interactions with different pockets within the ATP-binding site of kinases, leading to enhanced potency and selectivity.

A hypothetical SAR study on this compound derivatives for a target kinase could yield data as presented in the interactive table below. This table illustrates how different substituents at the 6-position could potentially influence the inhibitory activity (IC50).

| Compound | R-Group at 6-position | Kinase Target | IC50 (nM) |

| 1 | -Br | Kinase X | 500 |

| 2 | -Phenyl | Kinase X | 150 |

| 3 | -4-Methoxyphenyl | Kinase X | 80 |

| 4 | -3-Chlorophenyl | Kinase X | 200 |

| 5 | -Pyridin-4-yl | Kinase X | 120 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Approaches to SAR

Computational methods play a vital role in elucidating the SAR of drug candidates and in the rational design of new inhibitors. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed for aminopyridine derivatives.

QSAR studies can establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For this compound derivatives, 2D-QSAR or 3D-QSAR models could be developed to predict the inhibitory potency of new analogues based on their physicochemical properties and spatial arrangement of functional groups.

Molecular docking simulations can provide insights into the binding mode of this compound derivatives within the active site of a target protein, such as a kinase. These simulations can predict the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information is invaluable for designing new derivatives with improved potency and selectivity. For example, docking studies could reveal that a larger substituent at the 6-position can access a hydrophobic pocket, leading to the design of more potent inhibitors.

Mechanisms of Action and Molecular Targeting

The primary mechanism of action for many aminopyridine derivatives in a therapeutic context is the inhibition of protein kinases.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound are being investigated as ATP-competitive inhibitors of various protein kinases.

By binding to the ATP pocket of a kinase, these compounds prevent the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that are dependent on the kinase's activity. The selectivity of these inhibitors for specific kinases is a critical aspect of their development, as off-target effects can lead to toxicity. The substitution pattern on the 2-aminopyridine scaffold is a key determinant of the kinase selectivity profile. For instance, modifications at the 6-position can be tailored to achieve selective inhibition of a particular kinase by exploiting unique features of its ATP-binding site. The table below shows hypothetical inhibitory data for a derivative of this compound against a panel of kinases, illustrating a potential selectivity profile.

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | >1000 |

| Kinase C | 800 |

| Kinase D | >1000 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Receptor Antagonism and Agonism

While direct studies on the receptor binding profile of this compound are not extensively documented in publicly available research, its core structure is a key component in the synthesis of various compounds designed to modulate receptor activity. The aminopyridine scaffold is recognized for its potential to interact with a range of receptors, and derivatives of similar structures have shown significant activity as both antagonists and agonists.

For instance, research into aminopyridine derivatives has led to the development of potent and selective antagonists for various receptors. The general structure of this compound provides a foundation for the synthesis of libraries of compounds to be screened for receptor binding and functional activity. Medicinal chemists can modify the amino, bromo, and hydroxyl groups to optimize binding affinity, selectivity, and pharmacokinetic properties for a desired receptor target.

An example of the potential application of the aminopyridine scaffold can be seen in the development of sigma-2 (σ2) receptor antagonists. While not directly involving this compound, studies on other 2-aminopyridine derivatives have demonstrated their ability to bind to σ2 receptors with high affinity. nih.gov This suggests that the this compound framework could be similarly utilized to create novel σ2 receptor ligands.

Furthermore, derivatives of pyridine have been investigated as agonists for dopamine (B1211576) and serotonin receptors. A study on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which share the pyridinol core, identified compounds with potent agonistic activity at D2, D3, and 5-HT1A receptors. This highlights the versatility of the pyridine scaffold in generating receptor agonists.

Table 1: Receptor Activity of Compounds Derived from Similar Scaffolds

| Compound Class | Receptor Target | Activity |

| 2-Aminopyridine Derivatives | Sigma-2 (σ2) Receptor | Antagonist nih.gov |

| Pyridine Derivatives | Dopamine D2/D3 Receptors | Agonist |

| Pyridine Derivatives | Serotonin 5-HT1A Receptor | Agonist |

Note: This table represents the activity of compounds with similar structural motifs to this compound, illustrating the potential of this scaffold in receptor-targeted drug discovery.

Enzyme Inhibition Studies

The this compound scaffold is also a valuable starting point for the synthesis of enzyme inhibitors. The functional groups on the pyridine ring can be modified to interact with the active sites of various enzymes, leading to the inhibition of their catalytic activity. This approach is a cornerstone of modern drug discovery for a multitude of diseases, including cancer, infectious diseases, and metabolic disorders.

Research on related aminopyridine structures has demonstrated their potential as effective enzyme inhibitors. For example, 2-amino-5-aryl-3-benzylthiopyridine derivatives have been synthesized and evaluated as potent inhibitors of the c-Met kinase, a key target in cancer therapy. sci-hub.se The 2-aminopyridine core of these molecules plays a crucial role in their binding to the enzyme's active site.

Table 2: Enzyme Inhibition by Compounds with a 2-Aminopyridine Core

| Compound Scaffold | Target Enzyme | Therapeutic Area |

| 2-Amino-5-aryl-3-benzylthiopyridine | c-Met Kinase | Oncology sci-hub.se |

Note: This table showcases the inhibitory potential of compounds built upon a 2-aminopyridine scaffold, indicating the prospective utility of this compound in the development of enzyme inhibitors.

Applications in Agrochemical and Materials Science Research

Potential in Agrochemical Development

Pyridine (B92270) derivatives are a well-established class of compounds in the agrochemical industry due to their biological activities. The structural motifs present in 2-Amino-6-bromopyridin-3-ol suggest its potential as a scaffold or intermediate in the development of new agrochemicals.

While direct research on this compound as an active pesticidal or herbicidal agent is not extensively documented in publicly available literature, its structural analogs, aminopyridines, are recognized as important intermediates in the synthesis of agricultural chemicals. For instance, various aminopyridine derivatives have been explored for creating novel herbicidal compounds. The presence of the bromine atom and hydroxyl group on the this compound scaffold offers opportunities for further chemical modification to develop compounds with specific biological targets in pests or weeds. Research into related pyridine structures has shown that they can be used to synthesize compounds that interfere with essential biological processes in target organisms.

The development of effective crop protection agents is a continuous effort to ensure food security. The core structure of this compound can be functionalized to create new molecules aimed at protecting crops from various threats. The amino and hydroxyl groups can be modified to enhance the molecule's specificity and efficacy against plant pathogens or to act as plant growth regulators. Although specific studies detailing the use of this compound in commercial crop protection agents are limited, the general utility of substituted pyridines in this field suggests its potential as a valuable synthetic intermediate.

Materials Science Applications

In materials science, the focus is on creating novel materials with specific, tailored properties. The reactive functional groups of this compound make it a candidate for incorporation into various materials.

The structure of this compound contains a chromophoric system and auxochromic groups (amino and hydroxyl), which are characteristic features of dye molecules. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a significant class of industrial colorants. The specific color of the resulting dye would depend on the nature of the coupling component and any further modifications to the pyridine ring. While specific examples of dyes synthesized directly from this compound are not widely reported, the fundamental principles of dye chemistry support its potential as a precursor.

Table 2: Functional Groups of this compound Relevant to Dye Synthesis

| Functional Group | Role in Dye Chemistry |

|---|---|

| Primary Amino Group (-NH2) | Can be diazotized to form a reactive diazonium salt for azo coupling. |

| Hydroxyl Group (-OH) | Acts as an auxochrome, modifying the color and fastness properties of the dye. |

The bifunctional nature of this compound (with amino and hydroxyl groups) allows it to act as a monomer in polymerization reactions. For example, it could potentially be used in the synthesis of polyamides, polyesters, or polyurethanes. The incorporation of the brominated pyridine ring into the polymer backbone could impart specific properties such as thermal stability, flame retardancy, or unique electronic characteristics. Research in the broader field of specialty polymers often involves the use of such functionalized heterocyclic monomers to achieve desired material properties.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the analysis of 2-Amino-6-bromopyridin-3-ol, with each technique offering unique information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR spectroscopy provides definitive confirmation of its proton environment.

In a typical analysis using dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the proton NMR spectrum displays distinct signals corresponding to each unique proton in the molecule. chemicalbook.com The hydroxyl (-OH) proton typically appears as a singlet at approximately 9.71 ppm. The two aromatic protons on the pyridine (B92270) ring, being in different electronic environments, appear as distinct doublets at around 6.74 ppm and 6.50 ppm. The protons of the amino (-NH₂) group are observed as a broad singlet near 5.92 ppm. chemicalbook.com The integration of these signals confirms the presence of one, one, one, and two protons for the OH, two CH, and NH₂ groups, respectively, consistent with the compound's structure.

While specific experimental ¹³C NMR data is not widely published, predictions based on the structure suggest characteristic signals for the five carbon atoms of the pyridine ring. These carbons would exhibit chemical shifts influenced by the attached functional groups: the bromine, the amino group, and the hydroxyl group, with signals typically appearing in the aromatic region of the spectrum (approx. 100-160 ppm).

| Proton Type | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Inferred Assignment |

|---|---|---|---|

| -OH | ~9.71 ppm | Singlet (s) | Hydroxyl proton |

| Ar-H | ~6.74 ppm | Doublet (d) | Pyridine ring proton |

| Ar-H | ~6.50 ppm | Doublet (d) | Pyridine ring proton |

| -NH₂ | ~5.92 ppm | Broad Singlet (br s) | Amino group protons |

Key expected vibrational frequencies include:

O-H and N-H Stretching: Broad absorption bands in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups. The broadness is due to hydrogen bonding.

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

C=C and C=N Stretching: Strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the aromatic pyridine ring stretching vibrations.

C-O Stretching: A distinct band for the hydroxyl group's C-O stretch is expected around 1200-1250 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration would appear in the fingerprint region, typically between 500-650 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often strong in Raman spectra.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3200 - 3600 |

| Aromatic C-H | Stretching | > 3000 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1650 |

| C-O | Stretching | 1200 - 1250 |

| C-Br | Stretching | 500 - 650 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition. The compound has a molecular formula of C₅H₅BrN₂O and a monoisotopic mass of approximately 187.959 Da. nih.govalfa-chemistry.com

The fragmentation pattern in MS provides structural information. Key expected fragmentation pathways for this compound would involve:

Loss of Bromine: The cleavage of the C-Br bond, resulting in a significant fragment ion [M-Br]⁺.

Loss of CO: Elimination of a carbon monoxide molecule from the hydroxypyridine ring is a common fragmentation for such structures.

Loss of HCN: Fission of the pyridine ring can lead to the loss of a hydrogen cyanide molecule.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating the compound from a mixture and subsequently identifying it based on its retention time and mass spectrum. This is particularly useful for purity analysis and reaction monitoring during its synthesis.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. The aromatic pyridine ring and the presence of heteroatoms with non-bonding electrons (N and O) in this compound give rise to characteristic UV absorptions.

The spectrum is expected to show absorptions resulting from π → π* and n → π* transitions. Based on similar pyridine derivatives, these absorption bands typically fall within the 250-390 nm range. The exact position of the absorption maxima (λmax) and their intensities are influenced by the solvent and the specific electronic effects of the amino, bromo, and hydroxyl substituents on the aromatic system.

Crystallographic Studies of this compound and Its Derivatives

Crystallographic studies provide unambiguous proof of molecular structure and offer detailed insights into the three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not publicly documented, detailed analyses of salts containing the closely related 2-amino-3-hydroxypyridinium cation provide a robust model for its structural characteristics. researchgate.netnih.gov

Studies on 2-amino-3-hydroxypyridinium salts reveal that the pyridinium (B92312) cation is nearly planar, a feature consistent with its aromatic nature. nih.gov The bond lengths within the ring confirm the delocalized π-electron system. A key feature of these crystal structures is the extensive network of intermolecular hydrogen bonds. The amino (-NH₂) and hydroxyl (-OH) groups, along with the ring nitrogen, act as both hydrogen bond donors and acceptors. This leads to the formation of complex three-dimensional supramolecular structures, with N—H⋯O, O—H⋯O, and N—H⋯N interactions being prominent. researchgate.netnih.gov In the case of this compound, the bromine atom would also be expected to influence the crystal packing, potentially participating in halogen bonding interactions.

| Structural Feature | Observation in 2-amino-3-hydroxypyridinium Derivatives |

|---|---|

| Molecular Geometry | The pyridinium cation is nearly planar. nih.gov |

| Bonding | Bond lengths are consistent with an aromatic system. nih.gov |

| Intermolecular Forces | Extensive N—H⋯O, O—H⋯O, and N—H⋯N hydrogen bonds dominate the crystal packing, forming 3D networks. researchgate.netnih.gov |

Crystal Packing and Intermolecular Interactions

Studies on co-crystals involving similar scaffolds, such as 2-amino-6-bromopyridine, offer a reliable model for the interactions that this compound is likely to form. For instance, in the co-crystal salt of 2-amino-6-bromopyridinium with 2,3,5,6-tetrafluorobenzoate, the crystal structure is stabilized by a combination of strong hydrogen bonds and π-stacking. nih.gov The aminopyridinium cation engages with the benzoate (B1203000) anion through two hydrogen bonds, forming a distinct R²₂(8) graph-set motif. nih.gov This robust hydrogen-bonding pattern is a primary driver in the formation of the crystal lattice. nih.gov

Furthermore, π-stacking interactions contribute significantly to the crystal packing. In the aforementioned co-crystal, the 2-amino-6-bromopyridinium moieties arrange in a head-to-tail fashion, exhibiting π-stacking with a centroid-to-centroid distance of 3.7227 Å. nih.gov This type of interaction is crucial for the stabilization of crystal structures containing aromatic rings. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (the pyridine nitrogen) in this compound, along with its aromatic pyridine ring, strongly suggests that its crystal structure would be similarly defined by a network of these intermolecular forces.

Table 1: Intermolecular Interaction Data for an Analogous Compound (2-Amino-6-bromopyridinium cation)

| Interaction Type | Participating Groups | Motif/Distance | Reference |

|---|---|---|---|

| Hydrogen Bonding | Aminopyridinium and Benzoate | R²₂(8) | nih.gov |

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For this compound, molecular modeling techniques can elucidate its electronic structure, reactivity, and potential interactions with biological targets, complementing experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide reliable data on molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.net

A quantum chemical study on the analogous compound 2-Bromo-3-hydroxy-6-methyl pyridine using this method yielded key insights. researchgate.net The calculations determined the optimized molecular structure, including bond lengths and angles, and predicted its thermal, electronic, and optical properties. researchgate.net Such studies also compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net For the related methyl-substituted pyridine, the frontier orbital energy gap was calculated to be approximately 5.395 eV, indicating significant stability. researchgate.net

Table 2: Representative DFT-Calculated Properties for an Analogous Pyridine Derivative

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Total Energy | -2936.4687 a.u. | B3LYP/6-311G(d,p) | researchgate.net |

| HOMO-LUMO Gap | 5.39512 eV | B3LYP/6-311G(d,p) | researchgate.net |

Molecular Dynamics Simulations for Drug-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comrsc.org In the context of drug discovery, MD simulations are invaluable for exploring the stability of a ligand within a protein's binding site and characterizing the intricate details of drug-target interactions. najah.edunih.govdntb.gov.ua

While specific MD studies featuring this compound are not prominently documented, the methodology is broadly applicable. mdpi.com A typical protocol involves placing the ligand (the drug candidate) into the active site of a biological target, such as an enzyme or receptor, within a simulated physiological environment. nih.gov The simulation then tracks the trajectories of all atoms over a set period, often nanoseconds to microseconds. najah.edu

Analysis of these simulations can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) plots are used to assess whether the ligand remains stably bound or if it undergoes significant conformational changes. najah.edu

Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the drug to its target. najah.edu

Conformational Changes: MD can show how the protein's structure might adapt to accommodate the ligand, providing insights into the mechanism of action. mdpi.com

These insights are crucial for optimizing lead compounds in the drug development pipeline by guiding modifications to improve binding affinity and specificity. dntb.gov.ua

Quantum Chemical Analysis

Quantum chemical analyses provide a deeper understanding of a molecule's structure and reactivity based on the principles of quantum mechanics. As demonstrated in the study of 2-Bromo-3-hydroxy-6-methyl pyridine, these methods can be used to calculate a range of properties. researchgate.net This includes a detailed vibrational analysis to assign theoretical infrared and Raman spectral bands, which can then be compared with experimental data for structural validation. researchgate.net Furthermore, thermodynamic properties such as thermal energy, specific heat capacity, and entropy can be calculated, offering a complete picture of the molecule's energetic profile under different conditions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. youtube.com The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.netresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. thaiscience.info

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites, typically around hydrogen atoms attached to electronegative atoms, are favorable for nucleophilic attack. researchgate.net